![molecular formula C8H7N3O2 B2438755 Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate CAS No. 150176-08-2](/img/structure/B2438755.png)
Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate
描述
Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl triazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with ethyl chloroformate to form an intermediate, which then undergoes cyclization with sodium azide to yield the desired triazolopyridine . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for methyl triazolo[1,5-a]pyridine-3-carboxylate are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to achieve these goals .
化学反应分析
Electrophilic Nitration
Methyl triazolo[1,5-a]pyridine-3-carboxylate undergoes nitration under standard conditions (e.g., nitric acid), leading to the formation of 3-nitrotriazolopyridine . This reaction targets the aromatic ring, introducing a nitro group at the 3-position. The nitro group can subsequently be reduced (e.g., using hydrogen gas over palladium catalysts) to yield 3-(2-pyridyl)imidazo[1,5-a]pyridine , a fused heterocyclic compound .
Mechanism : The nitration occurs via electrophilic aromatic substitution, where the nitronium ion attacks the electron-rich aromatic ring. The reduction step involves cleavage of the nitro group to an amine, followed by cyclization to form the imidazo-pyridine framework .
Halogenation and Ring Cleavage
The compound reacts with halogens (Cl₂, Br₂) or mercuric acetate (Hg(OAc)₂), leading to substitution reactions accompanied by ring cleavage and loss of nitrogen gas (N₂). For example:
-
Chlorination/Bromination : Results in dichloromethyl- or dibromomethyl-pyridines with the loss of N₂ .
-
Mercuric Acetate Reaction : Forms alkoxy(alkoxymercurio)methyl-pyridines, indicating nucleophilic substitution at the methyl group .
Mechanism : These reactions involve electrophilic attack at the methyl group or aromatic positions, destabilizing the triazole ring and prompting nitrogen elimination. The cleavage suggests inherent instability in the triazolopyridine framework under such conditions .
Reduction Reactions
While specific reduction protocols for methyl triazolo[1,5-a]pyridine-3-carboxylate are not explicitly detailed in the provided sources, related triazolopyridines (e.g., 3-nitro derivatives) undergo reductive transformations . For instance, the reduction of nitro groups to amines facilitates cyclization into fused heterocycles like imidazo-pyridines .
Substitution and Functionalization
-
Hydrazone formation : Reaction with hydrazines to generate intermediates for further condensation .
-
Catalytic transformations : Pd- or Cu-catalyzed reactions to introduce substituents, as seen in related pyrazolo-pyridines .
Key Reaction Table
Research Findings and Trends
科学研究应用
Antiparasitic Activity
Recent studies have highlighted the potential of methyl [1,2,3]triazolo[1,5-a]pyridine derivatives as trypanocidal agents against Trypanosoma cruzi, the causative agent of Chagas disease. These derivatives were shown to inhibit the enzyme 14α-demethylase, disrupting the sterol biosynthesis pathway and leading to cell death in T. cruzi epimastigotes. This suggests a promising avenue for developing new antiparasitic drugs that could overcome limitations of current therapies .
Antitumor Activity
Methyl [1,2,3]triazolo[1,5-a]pyridine derivatives have also been evaluated for their antitumor properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For example, specific derivatives exhibited potent inhibition of cell proliferation and induced cell cycle arrest at the G0/G1 phase in triple-negative breast cancer cells (MDA-MB-231) .
Other Biological Activities
The compound has been investigated for its potential as a selective inhibitor of c-Met kinases, which play a crucial role in tumor growth and metastasis. One derivative was noted for its high potency (IC50 = 0.005 µM), indicating its potential as a preclinical candidate for cancer treatment . Additionally, research has explored its use in modulating GABA_A receptor activity, further expanding its therapeutic profile .
Case Study 1: Anticancer Efficacy
A study examining the effects of methyl [1,2,3]triazolo[1,5-a]pyridine derivatives on MDA-MB-231 cells revealed that treatment with these compounds resulted in decreased cell viability and reduced tumor size in chick chorioallantoic membrane models. The study concluded that certain derivatives could serve as promising candidates for further development against aggressive breast cancer types .
Case Study 2: Trypanocidal Activity
In another study focused on antiparasitic applications, methyl [1,2,3]triazolo[1,5-a]pyridine derivatives were tested against T. cruzi. The results indicated significant inhibition of parasite growth and highlighted the mechanism involving disruption of cholesterol synthesis pathways. This research underscores the potential for developing new treatments for Chagas disease using this compound class .
作用机制
The mechanism of action of methyl triazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure but differ in the attached pyrimidine ring.
1,2,3-Triazolo[1,5-a]pyridines: These compounds have a similar triazole-pyridine framework but differ in the position of the nitrogen atoms within the triazole ring.
Uniqueness
Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
生物活性
Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological activity, including its antibacterial, antimalarial, and antichagasic properties.
1. Structural Overview
This compound features a triazole ring fused to a pyridine structure. This unique heterocyclic framework contributes to its biological activity by facilitating interactions with various biological targets.
2. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole-containing compounds. For instance:
- In Vitro Studies : A series of synthesized compounds including derivatives of triazolo-pyridines were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL for some derivatives .
Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|---|
1 | S. aureus | 11 | 0.25 |
2 | K. pneumoniae | 10 | 0.50 |
3. Antimalarial Activity
The antimalarial properties of triazole derivatives have also been explored:
- Virtual Screening and Docking : A library of compounds was designed and screened against Plasmodium falciparum. Selected hits showed promising in vitro antimalarial activity with IC50 values ranging from 2.24 to 4.98 µM, indicating that these compounds could serve as lead candidates for further development in antimalarial drug discovery .
4. Antichagasic Activity
The compound has demonstrated efficacy against Trypanosoma cruzi, the causative agent of Chagas disease:
- Mechanism of Action : Research indicates that triazole/pyridine families inhibit ergosterol biosynthesis in T. cruzi, affecting the parasite's viability by disrupting its lipid metabolism pathways. This inhibition was linked to the targeting of CYP51 enzymes involved in sterol biosynthesis .
5. Case Studies
Several case studies have been documented regarding the biological activities of this compound:
- Study on Antibacterial Efficacy : A study synthesized various triazolo-pyridine derivatives and tested their antibacterial properties against resistant strains like MRSA. The results showed that modifications at specific positions on the triazole ring enhanced antibacterial activity significantly .
- Antimalarial Drug Development : Another study focused on designing a series of triazolo derivatives which were subjected to molecular docking studies against falcipain-2, a target enzyme for malaria treatment. The most potent compounds were synthesized and tested for their in vitro activity against malaria parasites .
6. Conclusion
This compound exhibits significant biological activities across multiple domains including antibacterial, antimalarial, and antichagasic effects. Its structural characteristics enable it to interact effectively with various biological targets, making it a valuable candidate for further research and development in medicinal chemistry.
属性
IUPAC Name |
methyl triazolo[1,5-a]pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-4-2-3-5-11(6)10-9-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNPFPBARDKEEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150176-08-2 | |
Record name | methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。